molecular formula C48H32Si B12531103 Diphenyldi(triphenylen-2-yl)silane CAS No. 847996-56-9

Diphenyldi(triphenylen-2-yl)silane

Cat. No.: B12531103
CAS No.: 847996-56-9
M. Wt: 636.8 g/mol
InChI Key: JKIGXIGPBIECTB-UHFFFAOYSA-N
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Description

Diphenyldi(triphenylen-2-yl)silane is an organosilicon compound characterized by the presence of two phenyl groups and two triphenylen-2-yl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyldi(triphenylen-2-yl)silane typically involves the reaction of phenyl chlorosilane with phenyl magnesium chloride in a mixture of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product . Another method involves the use of diphenylchlorosilane in a tetrahydrofuran solution with a catalyst, followed by reaction at low temperatures and subsequent extraction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyldi(triphenylen-2-yl)silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which diphenyldi(triphenylen-2-yl)silane exerts its effects is primarily through its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to act as a versatile building block in chemical synthesis. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in catalytic processes .

Properties

CAS No.

847996-56-9

Molecular Formula

C48H32Si

Molecular Weight

636.8 g/mol

IUPAC Name

diphenyl-di(triphenylen-2-yl)silane

InChI

InChI=1S/C48H32Si/c1-3-15-33(16-4-1)49(34-17-5-2-6-18-34,35-27-29-45-41-23-9-7-19-37(41)39-21-11-13-25-43(39)47(45)31-35)36-28-30-46-42-24-10-8-20-38(42)40-22-12-14-26-44(40)48(46)32-36/h1-32H

InChI Key

JKIGXIGPBIECTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64)C7=CC8=C(C=C7)C9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

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